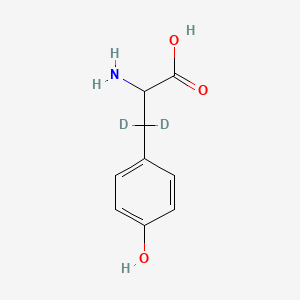
DL-Tyrosine-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Tyrosine-d2 is a deuterium-labeled form of DL-Tyrosine, an aromatic nonessential amino acid synthesized from the essential amino acid phenylalanine. This compound is a precursor for several important neurotransmitters, including epinephrine, norepinephrine, and dopamine . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
DL-Tyrosine-d2 can be synthesized using a chemical-enzyme method. The process involves the following steps:
Acylation Reaction: DL-Tyrosine is acylated using an acylating agent in an acidic medium to produce DL-N-phenylacetyltyrosine.
Enantiomeric Selective Hydrolysis: Using immobilized penicillin acylase as a biocatalyst, DL-N-phenylacetyltyrosine is hydrolyzed to form L-tyrosine, phenylacetic acid, and D-N-phenylacetyltyrosine.
Acidolysis: D-N-phenylacetyltyrosine undergoes acidolysis to yield phenylacetic acid and D-tyrosine.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical synthesis followed by purification processes to ensure high yield and optical purity. The chemical-enzyme method mentioned above is suitable for large-scale production due to its high yield and simplicity .
化学反应分析
Types of Reactions
DL-Tyrosine-d2 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group in this compound with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions include various quinones, alcohols, amines, and substituted tyrosine derivatives .
科学研究应用
DL-Tyrosine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of tyrosine metabolism.
Biology: Helps in studying the biosynthesis of neurotransmitters and their role in various biological processes.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the production of labeled compounds for research and development purposes .
作用机制
DL-Tyrosine-d2 exerts its effects primarily through its role as a precursor for neurotransmitters. The mechanism involves the following steps:
Uptake: this compound is taken up by neurons through a sodium-dependent mechanism.
Conversion: It is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in dopamine synthesis.
Decarboxylation: L-DOPA is then decarboxylated to form dopamine by aromatic L-amino acid decarboxylase.
Storage and Release: Dopamine is stored in vesicles and released upon neuronal activation
相似化合物的比较
Similar Compounds
L-Tyrosine: The L-isomer of tyrosine, commonly found in proteins.
D-Tyrosine: The D-isomer of tyrosine, not commonly found in proteins but has unique biological roles.
DL-Tyrosine: A racemic mixture of D- and L-tyrosine.
Uniqueness
DL-Tyrosine-d2 is unique due to its deuterium labeling, which makes it an invaluable tool in research for tracing metabolic pathways and studying the pharmacokinetics of drugs. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry .
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i5D2 |
InChI 键 |
OUYCCCASQSFEME-BFWBPSQCSA-N |
手性 SMILES |
[2H]C([2H])(C1=CC=C(C=C1)O)C(C(=O)O)N |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)

![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
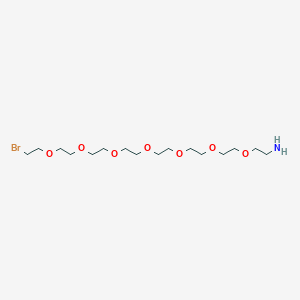
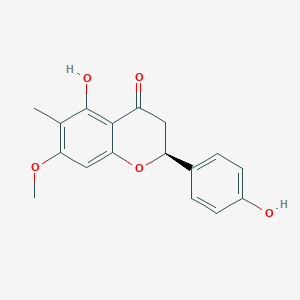
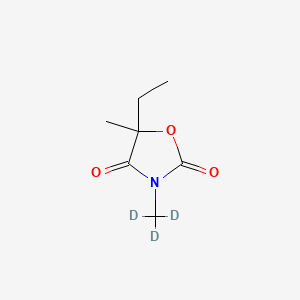
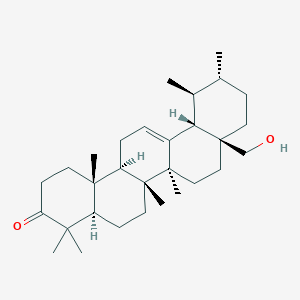

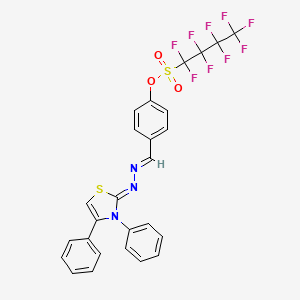
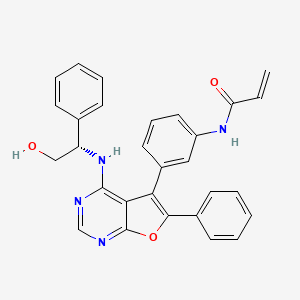
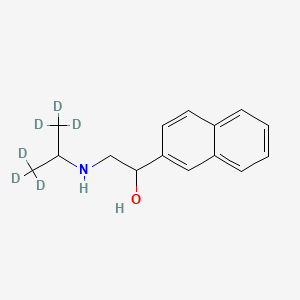
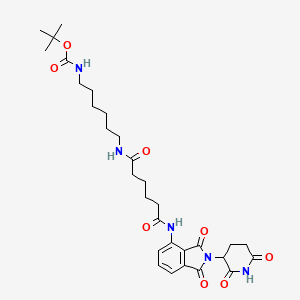
![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)

